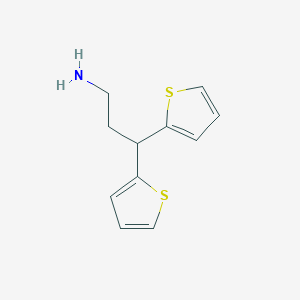
3,3-Di(2-thienyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Di(2-thienyl)-1-propanamine is an organic compound that features a propanamine backbone substituted with two thienyl groups at the 3-position. This compound is part of a broader class of heteroarylpropylamines, which are known for their significant biological activities, particularly in the central and peripheral nervous systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(2-thienyl)-1-propanamine can be achieved through several methods. One common approach involves the nucleophilic ring opening of activated azetidines with electron-rich arenes and heteroarenes under mild conditions, catalyzed by Lewis acids . This method provides high yields and is efficient for producing racemic mixtures of the compound.
Industrial Production Methods
Industrial production of this compound typically involves multi-step processes that ensure high purity and yield. These processes often include the use of palladium-catalyzed hydroaminocarbonylation of geminal disubstituted alkenes and Co-nanoparticle-based catalytic reductive amination of carbonyl compounds .
Chemical Reactions Analysis
Types of Reactions
3,3-Di(2-thienyl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3-Di(2-thienyl)-1-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on the nervous system.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various neurological disorders.
Mechanism of Action
The mechanism of action of 3,3-Di(2-thienyl)-1-propanamine involves its interaction with specific molecular targets in the nervous system. It acts as an agonist at certain receptor sites, modulating neurotransmitter release and uptake. This modulation affects various neural pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Di(2-thienyl)-1-butanamine
- 3,3-Di(2-thienyl)-1-pentanamine
- 3,3-Di(2-thienyl)-1-hexanamine
Uniqueness
3,3-Di(2-thienyl)-1-propanamine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C11H13NS2 |
|---|---|
Molecular Weight |
223.4 g/mol |
IUPAC Name |
3,3-dithiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H13NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-4,7-9H,5-6,12H2 |
InChI Key |
RBXXTFRERAIWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CCN)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)


![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)

![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)


